molecular formula C10H14N2O2 B8714354 1-(1-Cyclopentyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one

1-(1-Cyclopentyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one

Cat. No.: B8714354
M. Wt: 194.23 g/mol
InChI Key: VUUMXIDCGUEDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Cyclopentyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cyclopentyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The hydroxyl group is introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclopentyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

1-(1-Cyclopentyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopentyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methyl-1H-pyrazol-4-yl)ethanone: Similar structure but with a methyl group instead of a cyclopentyl group.

    1-(4-chlorophenyl)-1H-pyrazol-3-yl)ethanone: Contains a chlorophenyl group instead of a cyclopentyl group.

Uniqueness

1-(1-Cyclopentyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one is unique due to the presence of the cyclopentyl group, which can impart different steric and electronic properties compared to other pyrazole derivatives

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-(1-cyclopentyl-4-hydroxypyrazol-3-yl)ethanone

InChI

InChI=1S/C10H14N2O2/c1-7(13)10-9(14)6-12(11-10)8-4-2-3-5-8/h6,8,14H,2-5H2,1H3

InChI Key

VUUMXIDCGUEDPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C=C1O)C2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 40% aqueous solution of glyoxal (1.88 mL, 16.4 mmol) was added to 2-oxopropanal cyclopentylhydrazone (2.53 g, 16.4 mmol) in H2O (125 mL). The mixture was then heated at reflux. After 1 hour, the mixture was cooled to room temperature and extracted with CH2Cl2 (4×). The combined organic extracts were dried (Na2SO4) and concentrated under reduced pressure to afford 1.68 g (53%) of 1-(4-hydroxy-1-cyclopentyl-1H-pyrazol-3-yl)ethanone as a yellow oil. The crude product was then used in the next step without further purification.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.88 mL
Type
reactant
Reaction Step One
Name
2-oxopropanal cyclopentylhydrazone
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.